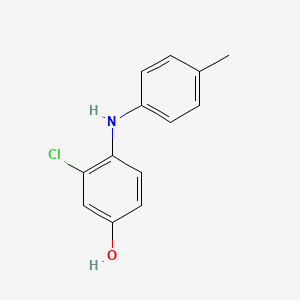

3-Chloro-4-(p-tolylamino)phenol

Description

Contextual Significance of Substituted Aminophenols within Advanced Organic Synthesis

Substituted aminophenols are a class of organic compounds that serve as crucial intermediates and structural motifs in a wide array of chemical applications. Their importance stems from the presence of two distinct functional groups—an amino group and a hydroxyl group—attached to an aromatic ring, which allows for selective chemical modifications. These compounds are foundational in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. umich.eduresearchgate.net O- or N-alkylated derivatives of aminophenols, for instance, are widely utilized as building blocks for creating more complex molecules. umich.edu The ability to selectively alkylate either the hydroxyl or the amino group provides a versatile pathway for generating diverse chemical structures. researchgate.net

The synthesis of highly substituted phenols is a significant area of interest for organic, medicinal, and polymer chemists because the properties of phenolic molecules are heavily influenced by the substitution pattern on the phenolic ring. oregonstate.edu Modern synthetic methods focus on achieving these substitutions with high efficiency and regiochemical control. oregonstate.edunih.gov Aminophenol derivatives, in particular, are explored for their biological potential, including antimicrobial and antidiabetic activities, which drives further research into their synthesis and characterization. nih.gov

Historical Trajectories and Evolution of Research on Related Halogenated Aromatic Amines and Phenols

The study of aromatic amines has a rich history, dating back to the 19th century with the discovery of aniline (B41778) and its central role in the synthetic dye industry. wikipedia.orgnih.gov Early research identified certain aromatic amines as key components in the manufacture of dyes, chemicals, and rubber. nih.gov Over time, this evolved into a deeper investigation of their chemical properties and reactivity, including diazotization reactions that allow the amine group to be converted into various other functional groups. wikipedia.org

Parallelly, research into phenolic compounds has also progressed significantly. Initially focused on the analytical characterization of a vast number of structures found in nature, the field has expanded to include the study of their biosynthesis and function. nih.gov The development of molecular biology and genomics provided a more profound understanding of the mechanisms regulating their synthesis. nih.gov

The introduction of halogens to aromatic structures added another dimension to this research. The synthesis of halogenated aromatic amines, often achieved through the catalytic hydrogenation of halogenated aromatic nitro compounds, became an important industrial process. google.com Research has focused on optimizing these reactions to prevent dehalogenation and improve yields. google.com The study of amination of aromatic halides has also evolved, moving from classic nucleophilic aromatic substitution (SNAr) pathways to new transition-metal-free methods that offer different reactivity sequences and greater industrial applicability. acs.org This historical convergence of research on aromatic amines, phenols, and halogenation provides the foundation for studying complex molecules that integrate all three features.

Rationale for Dedicated Academic Inquiry into the Structure and Reactivity of 3-Chloro-4-(p-tolylamino)phenol

The specific molecule, this compound, presents a compelling case for dedicated academic inquiry due to its unique combination of functional groups. It is a substituted aminophenol, a class known for its synthetic utility. umich.edu The structure incorporates:

A phenol (B47542) group, which can undergo O-alkylation and other modifications.

A secondary aromatic amine (p-tolylamino), which influences the electronic properties of the ring and can be a site for further reactions.

A chloro substituent on the aromatic ring, which acts as a halogen that can direct reactivity and participate in cross-coupling reactions.

This trifunctional arrangement within a single molecule suggests a complex and potentially versatile chemical behavior. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing, ortho-directing chloro group creates a unique electronic landscape. Understanding the structure and reactivity of this compound is essential for unlocking its potential as a precursor in the synthesis of more complex molecules, potentially for pharmaceuticals or materials science. Its structure is related to other important substituted phenols and anilines that are building blocks in various synthetic applications. oregonstate.eduwikipedia.org

Overview of Research Paradigms and Methodological Approaches for Investigating Complex Organic Molecules

The investigation of complex organic molecules like this compound relies on a suite of powerful analytical techniques to determine structure, purity, and properties. onlineorganicchemistrytutor.com These methods are essential for identifying and characterizing compounds with a high degree of certainty. numberanalytics.com

Key methodological approaches include:

Spectroscopy : This is a primary tool for structure elucidation. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C) is arguably the most powerful tool, providing detailed information about the connectivity and chemical environment of atoms within a molecule. onlineorganicchemistrytutor.comnumberanalytics.com Advanced techniques like 2D NMR help to resolve complex structures. numberanalytics.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. onlineorganicchemistrytutor.comnumberanalytics.com

Mass Spectrometry (MS) : MS determines the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns. onlineorganicchemistrytutor.comnumberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about electronic transitions within the molecule, particularly useful for conjugated systems. onlineorganicchemistrytutor.com

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate components of a mixture and assess the purity of a compound. onlineorganicchemistrytutor.comuga.edu

Elemental Analysis : This method determines the elemental composition of a sample, which helps in confirming the molecular formula. onlineorganicchemistrytutor.com

These techniques are often used in combination to build a comprehensive profile of a new or complex organic molecule. numberanalytics.comlibretexts.org

Table 1: Methodological Approaches for Organic Molecule Investigation

| Technique | Purpose | Information Provided |

| NMR Spectroscopy | Structure Elucidation | Connectivity of atoms, chemical environment of protons and carbons. onlineorganicchemistrytutor.comnumberanalytics.com |

| IR Spectroscopy | Functional Group ID | Presence of specific bonds (e.g., O-H, N-H, C-Cl). onlineorganicchemistrytutor.comnumberanalytics.com |

| Mass Spectrometry | Molecular Weight | Molecular mass and fragmentation patterns for structural clues. onlineorganicchemistrytutor.comnumberanalytics.com |

| Chromatography (GC/HPLC) | Separation & Purity | Separates mixtures and determines the purity of the compound. onlineorganicchemistrytutor.comuga.edu |

| Elemental Analysis | Elemental Composition | Determines the percentage of C, H, N, O, etc., to verify the molecular formula. onlineorganicchemistrytutor.com |

Scope and Research Objectives for Unveiling the Chemical Landscape of this compound

A dedicated study of this compound would aim to fully characterize its chemical identity and explore its synthetic potential. The primary research objectives would include:

Unambiguous Structural Confirmation : To use a combination of spectroscopic methods (NMR, IR, MS) to definitively confirm the molecular structure and connectivity of atoms.

Determination of Physicochemical Properties : To measure key properties such as melting point, boiling point, and solubility, which are fundamental for its handling and application in synthesis.

Exploration of Synthetic Routes : To develop and optimize efficient synthetic pathways for its preparation, likely involving the coupling of a substituted phenol or aniline precursor.

Investigation of Reactivity : To study the chemical reactivity of its distinct functional groups. This includes exploring the conditions for selective alkylation, acylation, or participation in metal-catalyzed cross-coupling reactions at the chloro-position.

Computational Modeling : To use computational chemistry methods to model its electronic structure, predict its reactivity, and understand its spectroscopic properties on a theoretical level. unq.edu.ar

Achieving these objectives would provide a comprehensive understanding of this compound, establishing a foundation for its potential use as a versatile building block in advanced organic synthesis.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 85639-00-5 bldpharm.com |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.70 g/mol |

| Synonyms | Phenol, 3-chloro-4-[(4-methylphenyl)amino]- |

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-chloro-4-(4-methylanilino)phenol |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)15-13-7-6-11(16)8-12(13)14/h2-8,15-16H,1H3 |

InChI Key |

KCCRUSHRLKIHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro 4 P Tolylamino Phenol

Retrosynthetic Analysis of 3-Chloro-4-(p-tolylamino)phenol: Disconnection Strategies and Precursor Identification

A retrosynthetic analysis of this compound primarily points to the disconnection of the C-N bond as the key strategic step. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The most logical disconnection breaks the bond between the nitrogen atom and the chlorinated phenolic ring. This leads to two primary precursor molecules: 4-amino-3-chlorophenol (B108459) and a suitable p-tolyl halide or its equivalent. This strategy is favored due to the prevalence of well-established methods for forming aryl C-N bonds.

An alternative, though less common, disconnection could involve breaking the bond between the nitrogen and the p-tolyl group. This would identify p-toluidine (B81030) and a suitably activated 4-halo-3-chlorophenol derivative as the precursors. The feasibility of this approach depends on the relative reactivity and availability of the starting materials.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Amino-3-chlorophenol | C₆H₆ClNO | Amino-functionalized phenolic component |

| p-Toluidine | C₇H₉N | Amino-functionalized tolyl component |

| 4-Bromotoluene (B49008) | C₇H₇Br | Tolyl source for coupling reactions |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | Precursor to 4-amino-3-chlorophenol |

Classical and Modern Synthetic Approaches to the Phenolic Core and Amination Reactions

The synthesis of the core components and their subsequent coupling are central to forming this compound.

Direct and Indirect Halogenation Techniques for Phenolic Scaffolds

The introduction of a chlorine atom onto the phenolic ring is a critical step. This can be achieved through several methods:

Direct Chlorination: Phenols and their derivatives are highly susceptible to electrophilic substitution, and direct chlorination can be employed. wikipedia.org For instance, the chlorination of p-aminophenol can lead to halogenated derivatives. nih.gov However, controlling the regioselectivity to obtain the desired 3-chloro isomer can be challenging due to the activating nature of the hydroxyl and amino groups.

Indirect Halogenation: A more controlled approach involves the chlorination of a precursor molecule where the directing effects of the substituents favor the desired substitution pattern. For example, starting with p-nitrophenol, chlorination can be performed, followed by the reduction of the nitro group to an amine. google.com A known method involves the chlorination of p-nitrophenol in ethylene (B1197577) dichloride with chlorine gas to yield 2-chloro-4-nitrophenol. google.com Subsequent reduction of 2-chloro-4-nitrophenol, for instance with iron in acetic acid, yields 4-amino-3-chlorophenol. chemicalbook.com

Selective N-Arylation Methods for Substituted Anilines

The formation of the diarylamine linkage often involves the N-arylation of an aniline (B41778) derivative. In the context of synthesizing this compound, this would typically involve the reaction of 4-amino-3-chlorophenol with a p-tolylating agent or p-toluidine with a chlorinated phenolic derivative.

Condensation and Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig, Ullmann-type)

The formation of the C-N bond between the two aryl rings is the cornerstone of this synthesis. Two of the most powerful methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orgrsc.orgcapes.gov.br In a potential synthesis of the target molecule, 4-amino-3-chlorophenol could be coupled with an aryl halide like 4-bromotoluene in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The reaction is known for its high efficiency and broad substrate scope. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the diarylamine product. wikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route to diarylamines. wikipedia.orgbyjus.comwikipedia.org It typically involves the reaction of an aryl halide with an amine at elevated temperatures. wikipedia.org For the synthesis of this compound, this could entail reacting 4-amino-3-chlorophenol with a p-tolyl halide in the presence of a copper catalyst. researchgate.net While effective, traditional Ullmann reactions often require harsh conditions. wikipedia.org Modern variations have been developed that use ligands and proceed under milder conditions. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation for the formation of aryl amines. wikipedia.org

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling for Aryl C-N Linkages

The formation of the aryl C-N bond in this compound is a prime application for transition metal-catalyzed cross-coupling reactions.

Palladium Catalysis: The Buchwald-Hartwig amination, as previously mentioned, stands out as a premier palladium-catalyzed method. wikipedia.orgrsc.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amines under increasingly mild conditions. wikipedia.org

Copper Catalysis: Copper-catalyzed N-arylation, including the Ullmann condensation and Chan-Lam coupling, offers a valuable alternative to palladium-based systems. wikipedia.orgresearchgate.netacs.org The Chan-Lam coupling, for instance, can utilize aryl boronic acids as the arylating agent. acs.org These copper-based methods are often more cost-effective than their palladium counterparts. researchgate.net

Table 2: Comparison of Key C-N Bond Forming Reactions

| Reaction Name | Catalyst | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | High efficiency, broad scope, mild conditions wikipedia.org |

| Ullmann Condensation | Copper | Aryl halides, Amines | Cost-effective catalyst wikipedia.org |

| Chan-Lam Coupling | Copper | Aryl boronic acids, Amines | Utilizes readily available boronic acids acs.org |

Regioselective Functionalization of Aromatic Rings Bearing Multiple Substituents

The synthesis of this compound necessitates the precise installation of chloro, hydroxyl, and p-tolylamino groups onto an aromatic ring. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric properties of the substituents already present on the ring. In the case of phenol (B47542), the hydroxyl group is an activating, ortho, para-directing group. This inherent directing effect often leads to mixtures of isomers, presenting a significant synthetic challenge. nsf.gov

To achieve the desired 3-chloro substitution pattern on a phenol-based starting material, chemists must overcome the natural inclination for para-chlorination. scientificupdate.com Recent advancements have demonstrated that catalyst-controlled regioselective chlorination can provide a solution. For instance, the use of specific thiourea (B124793) or selenoether catalysts in conjunction with chlorinating agents like N-chlorosuccinimide (NCS) can steer the chlorination towards the ortho position with high selectivity. nsf.govscientificupdate.comresearchgate.net One study reported that a bis-thiourea catalyst could achieve up to a 10:1 ratio in favor of the o-chloro isomer, a significant deviation from the typical para-dominant product distribution. scientificupdate.com Another approach involves using methylthioalkanes as regioselectivity modifiers with sulfuryl chloride and a Lewis acid catalyst to enhance para-selective chlorination, which could be adapted for precursors where the directing groups favor a different substitution pattern. researchgate.net

Once a suitable chlorinated phenol intermediate is obtained, the subsequent introduction of the p-tolylamino group at the C4 position, typically via a nucleophilic aromatic substitution or a cross-coupling reaction, must be considered. The existing chloro and hydroxyl groups will influence the reactivity of the ring toward this transformation.

Copper-Catalyzed Cascade Reactions in Aminophenol Synthesis

Copper-catalyzed reactions are central to the synthesis of diarylamines, the structural core of this compound. The Ullmann condensation, a classic copper-promoted reaction, involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (over 210°C), polar solvents, and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of milder, more efficient copper-catalyzed C-N cross-coupling reactions. These methods often employ soluble copper catalysts supported by ligands, which enhance catalyst reactivity and stability. wikipedia.orgnumberanalytics.com For the synthesis of this compound, a plausible route involves the copper-catalyzed coupling of a 4-halo-3-chlorophenol derivative with p-toluidine. Ligands such as diamines, amino acids (e.g., N-methylglycine), or picolinic acid can significantly lower the reaction temperature and catalyst loading required. numberanalytics.comacs.orgnih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy. While a specific cascade for this compound is not prominently documented, related syntheses of aminophenol derivatives have been achieved through copper-catalyzed cascade processes. For example, meta-aminophenol derivatives have been synthesized via a Cu-catalyzed nih.govorientjchem.org-rearrangement followed by an oxa-Michael addition. nih.govelsevierpure.commdpi.com Adapting such principles could lead to novel, streamlined syntheses of the target compound.

Table 1: Comparison of Traditional vs. Modern Ullmann C-N Coupling Conditions

| Parameter | Traditional Ullmann Reaction | Modern Ligand-Promoted Ullmann Reaction |

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) or Cu(II) salts |

| Temperature | >200°C | Room temperature to 140°C |

| Ligands | None | Diamines, amino acids, picolinic acid, etc. |

| Solvents | High-boiling polar (e.g., DMF, Nitrobenzene) | DMSO, Toluene, etc. |

| Substrate Scope | Limited, requires activated aryl halides | Broad, tolerates various functional groups |

This table provides a generalized comparison based on sources discussing Ullmann reaction evolution. wikipedia.orgnumberanalytics.comacs.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by preventing waste, maximizing atom economy, and using safer chemicals and conditions. epa.gov

Solvent-Free or Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into Ullmann-type reactions has explored solvent-free conditions. One study on the synthesis of bitolyl via an Ullmann reaction demonstrated that while a solvent-free approach was feasible, it resulted in lower yields (25-42%) compared to the reaction run in DMF (45-60%). orientjchem.org However, for other types of reactions, such as the synthesis of certain heterocycles, solvent- and catalyst-free methods have proven successful. frontiersin.org Developing a solvent-free or reduced-solvent process for the synthesis of this compound would likely involve high-temperature melt conditions or the use of recyclable solvents like ionic liquids. researchgate.net

Microwave-Assisted Synthetic Enhancements for Reaction Efficiency

Microwave-assisted synthesis has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. ajrconline.orggoogleapis.comresearchgate.net The principle lies in the efficient heating of polar molecules through direct coupling with microwave energy, bypassing the slower process of conventional thermal heating. ajrconline.orgqub.ac.uk

In the context of Ullmann couplings, microwave irradiation has been shown to significantly accelerate the reaction. For the synthesis of anilinoanthraquinone derivatives via a copper-catalyzed Ullmann reaction, microwave assistance reduced reaction times from 2-48 hours with conventional heating to just 2-20 minutes, with improved yields. acs.org Similarly, microwave promotion of the Ullmann condensation between 2-aminopyridines and 2-chlorobenzoic acids also showed superior results compared to classical heating. researchgate.net Applying this technology to the synthesis of this compound could offer substantial benefits in terms of energy efficiency and throughput. qub.ac.uk

Table 2: Effect of Microwave Irradiation on Ullmann-type Reactions

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Anilinoanthraquinone Synthesis | Conventional | 2-48 h | <10% - Good | acs.org |

| Anilinoanthraquinone Synthesis | Microwave | 2-20 min | 70% - Excellent | acs.org |

| Pyridyl-Quinazolinone Synthesis | Conventional | 6 h | 75% | researchgate.net |

| Pyridyl-Quinazolinone Synthesis | Microwave (400W) | 4 min | 90% | researchgate.net |

This table illustrates the typical enhancements observed when applying microwave irradiation to Ullmann-type syntheses as reported in the cited literature.

Atom Economy and Reaction Pathway Optimization for Reduced Waste Generation

Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product. epa.gov Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

A synthesis of this compound via the Ullmann condensation of a 4-halo-3-chlorophenol with p-toluidine is inherently not atom-economical, as it produces a metal halide salt as a major byproduct. wikipedia.org Alternative strategies that could improve atom economy include acceptorless dehydrogenative coupling, where the only byproducts are hydrogen and ammonia. nih.govsemanticscholar.org While not yet applied to this specific compound, this approach has been used to synthesize various diarylamines from anilines and cyclohexanones or cyclohexylamines. nih.govsemanticscholar.org Optimizing a reaction pathway would involve selecting starting materials and catalysts that lead to the desired product through a series of atom-economical steps, thereby minimizing waste.

Process Optimization and Scalability Considerations for Laboratory and Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization. Key factors include the cost and availability of starting materials, catalyst efficiency and recyclability, reaction conditions (temperature, pressure), and process simplicity. orientjchem.org For the synthesis of this compound, a likely industrial route would be based on a modified Ullmann condensation.

Optimization efforts would focus on:

Catalyst System: Identifying a low-cost, highly active, and robust catalyst. Nano-copper oxides have been shown to be effective and reusable catalysts for Ullmann couplings under ligand-free conditions, which is advantageous for industrial applications. sci-hub.se

Reaction Conditions: Fine-tuning the temperature, solvent, and base to maximize yield and minimize reaction time and side product formation. numberanalytics.com

Workup and Purification: Developing a simple, efficient, and environmentally benign workup procedure to isolate the final product in high purity. This includes strategies for catalyst recovery and recycling.

Scalability: Ensuring that the reaction performs reliably and safely on a larger scale. Issues like heat transfer, mixing, and reagent addition rates become critical at the kilo-scale and beyond. researchgate.net Successful scale-up of Ullmann reactions has been reported, demonstrating their industrial viability. acs.orgorientjchem.orgresearchgate.net

The ultimate goal is to develop a robust, reproducible, and economically viable process that meets the quality and quantity demands of the market while adhering to safety and environmental regulations.

Mechanistic Investigations and Reaction Pathways of 3 Chloro 4 P Tolylamino Phenol

Elucidation of Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenol (B47542) group is a cornerstone of the molecule's reactivity, primarily due to the activating, ortho-, para-directing nature of the hydroxyl group and its acidic proton.

The phenolic ring in 3-Chloro-4-(p-tolylamino)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and the secondary amino (-NH-) groups. These groups increase the electron density of the aromatic ring, particularly at the positions ortho and para to them.

The directing effects of the substituents can be summarized as follows:

Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the hydroxyl group is occupied by the amino group. The position ortho to the hydroxyl group (C2) is therefore a primary site for substitution.

Amino Group (-NH-p-tolyl): Also a very strong activating group and an ortho, para-director. The position para to the amino group is occupied by the hydroxyl group. The position ortho to the amino group (C5) is another potential site for electrophilic attack.

Chloro Group (-Cl): A deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance.

Considering the combined influence, the positions at C2 and C5 are the most likely sites for electrophilic attack. The powerful activating nature of the hydroxyl and amino groups generally outweighs the deactivating effect of the chlorine atom. Reactions such as nitration, halogenation, and sulfonation would be expected to proceed readily, likely yielding a mixture of 2- and 5-substituted products. The precise ratio would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

Phenols are susceptible to oxidation, and this compound is no exception. The presence of the electron-donating amino group further increases the electron density of the ring, making it even more prone to oxidation than phenol itself.

Mild oxidizing agents can convert the phenol to a phenoxy radical. Stronger oxidizing agents can lead to the formation of quinone-type structures. For instance, oxidation could potentially yield a chloro-substituted p-benzoquinone imine derivative. The exact products would be highly dependent on the oxidant used and the reaction conditions.

The phenol moiety is already in a reduced state and is not typically susceptible to further reduction under standard chemical conditions.

Reactivity and Transformations of the Secondary Amine Moiety in this compound

The secondary amine provides a site of nucleophilicity and a handle for further derivatization of the molecule.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic. It can react with a variety of electrophiles. For example, it can be protonated by acids to form an ammonium (B1175870) salt. It can also participate in reactions with alkyl halides, acyl chlorides, and other electrophilic reagents. The nucleophilicity of this nitrogen is modulated by the electronic effects of the two aromatic rings attached to it.

The secondary amine is a key site for introducing new functional groups. Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce an additional alkyl group, forming a tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides would lead to the formation of an N-acyl derivative (an amide). This is a common strategy to protect the amino group or to introduce new functionalities. For example, reaction with acetyl chloride would yield N-(2-chloro-4-hydroxyphenyl)-N-(p-tolyl)acetamide.

These reactions provide a versatile platform for modifying the properties of the parent compound.

Influence of the Chloro Substituent on Aromatic Reactivity and Regioselectivity

The chlorine atom on the phenolic ring exerts a dual electronic effect:

Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, making the ring less reactive towards electrophilic substitution compared to an unsubstituted phenol.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring and is ortho, para-directing.

Directing Effects of the Halogen in Electrophilic and Nucleophilic Processes

The chlorine atom at the 3-position of the phenolic ring in this compound plays a significant role in directing the outcome of both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution reactions, the hydroxyl (-OH) and amino (-NH-) groups are strongly activating and ortho-, para-directing. wikipedia.org However, the presence of the chlorine atom, a deactivating group, introduces a counteracting effect. Due to the position of the chlorine atom ortho to the hydroxyl group and meta to the amino group, it influences the regioselectivity of incoming electrophiles. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -NH- | 4 | Strongly Activating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the 5-position, which is ortho to the strongly activating hydroxyl group and para to the activating amino group, while being meta to the deactivating chlorine atom.

In nucleophilic aromatic substitution reactions, the chlorine atom can act as a leaving group, particularly if the aromatic ring is further activated by electron-withdrawing groups or under forcing reaction conditions. The presence of the electron-donating hydroxyl and amino groups generally disfavors nucleophilic aromatic substitution.

Remote Electronic Effects on Other Functional Groups

The electronic properties of the substituents on one aromatic ring can influence the reactivity of the functional groups on the other ring through the bridging amino group. In this compound, the electronic nature of the p-tolyl group affects the nucleophilicity of the nitrogen atom and the acidity of the phenolic hydroxyl group.

The p-tolyl group, with its electron-donating methyl group, increases the electron density on the nitrogen atom, making it more nucleophilic compared to an unsubstituted phenylamino (B1219803) group. This enhanced nucleophilicity can influence the outcomes of reactions such as N-alkylation or N-acylation.

Conversely, the electron-donating nature of the p-tolyl group can slightly decrease the acidity of the phenolic hydroxyl group. The increased electron density on the nitrogen can be partially delocalized into the phenolic ring, making the deprotonation of the hydroxyl group less favorable.

Investigating Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly to form phenoxazine-type structures. Such cyclizations often proceed via an initial nucleophilic attack from the oxygen of the hydroxyl group onto the second aromatic ring, typically requiring a base to deprotonate the phenol and a suitable leaving group on the other ring.

While the p-tolyl ring lacks a good leaving group for a direct intramolecular nucleophilic aromatic substitution, oxidative conditions can facilitate cyclization. Oxidative cyclization could proceed through a radical cation intermediate, leading to the formation of a new carbon-oxygen bond and subsequent aromatization to yield a substituted phenoxazine. The presence of the chlorine atom can influence the feasibility and regiochemistry of such cyclizations.

Exploration of Radical Pathways and Single Electron Transfer Processes

Aminophenols are known to participate in radical reactions and single electron transfer (SET) processes. nih.gov The oxidation of the phenolic hydroxyl group or the amino group can generate radical species. In the case of this compound, one-electron oxidation would likely lead to the formation of a phenoxy radical or an aminyl radical cation. researchgate.net

The stability of these radical intermediates is influenced by the substituents on the aromatic rings. The electron-donating p-tolyl group can stabilize a radical cation on the nitrogen atom. These radical intermediates can then undergo a variety of reactions, including dimerization, polymerization, or intramolecular cyclization.

For example, the formation of a phenoxy radical could be followed by an intramolecular radical addition to the p-tolyl ring, providing another potential pathway for the synthesis of heterocyclic structures. The study of such radical-mediated processes is an active area of research, often employing techniques like electron spin resonance (ESR) spectroscopy to detect the transient radical species. researchgate.net

Structural Elucidation and Spectroscopic Characterization Research of 3 Chloro 4 P Tolylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR techniques are fundamental for the initial structural assessment of 3-Chloro-4-(p-tolylamino)phenol.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the phenol (B47542) and the p-tolyl rings, the amine proton, the hydroxyl proton, and the methyl group protons. Chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the identification of aromatic, methyl, and substituted carbon atoms.

¹⁹F NMR: As there are no fluorine atoms in this compound, ¹⁹F NMR is not applicable for its analysis.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below. The exact chemical shifts would require experimental verification.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl Protons | ~2.3 | ~20-22 |

| Aromatic Protons (p-tolyl) | ~6.8 - 7.2 | ~115 - 135 |

| Aromatic Protons (phenol) | ~6.5 - 7.0 | ~110 - 155 |

| Amine Proton | Variable (broad) | N/A |

| Hydroxyl Proton | Variable (broad) | N/A |

Two-dimensional NMR techniques are employed to resolve complex structures and confirm assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, confirming the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is valuable for determining the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) would be used to study the structure of this compound in its solid form. This technique is particularly useful for analyzing materials that are insoluble or for comparing the structures of different solid-state forms, such as crystalline polymorphs or amorphous material. It can provide insights into molecular packing and intermolecular interactions in the solid state.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would show characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be identifiable.

The following table summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₂ClNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The fragmentation pattern would offer insights into the stability of different parts of the molecule and help to confirm the proposed structure.

| Ion | Formula | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₃H₁₂ClNO]⁺ | ~233.06 |

| Fragment | [C₁₃H₁₁ClNO - CH₃]⁺ | ~218.04 |

| Fragment | [C₁₃H₁₁ClNO - Cl]⁺ | ~198.09 |

X-ray Crystallography for Precise Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which are crucial for understanding the properties of the material in the solid state. Without experimental data, a table of crystallographic parameters cannot be provided.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

No specific studies detailing the experimental determination of the UV-Vis absorption and fluorescence emission spectra for This compound were identified in the public domain. The electronic transitions of a molecule are fundamental to understanding its electronic structure. For a compound with the structure of This compound , one would anticipate absorption bands in the ultraviolet-visible region arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms.

Fluorescence spectroscopy would provide further insights into the excited state properties, including the emission wavelength, quantum yield, and fluorescence lifetime. These parameters are sensitive to the molecular structure and the local environment. However, without experimental data, any discussion remains speculative.

Circular Dichroism Spectroscopy for Chiral Derivatives and Conformational Studies (if applicable to chiral analogues)

The parent molecule, This compound , is not inherently chiral. However, the introduction of chiral centers, for instance, through substitution on the tolyl group or by creating atropisomerism due to restricted rotation around the C-N bond, could lead to chiral analogues.

Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

The search for literature on chiral derivatives of This compound and their characterization by CD spectroscopy did not yield any results. Therefore, no experimental data on their chiroptical properties can be presented.

Theoretical and Computational Investigations of 3 Chloro 4 P Tolylamino Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 3-Chloro-4-(p-tolylamino)phenol, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. From this calculation, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for assessing its stability and reactivity. For instance, comparing the energies of different isomers or conformers can reveal their relative stabilities.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C-O | 1.37 Å | |

| C-N | 1.40 Å | |

| N-H | 1.01 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-O | 121.0° | |

| C-N-C | 125.0° | |

| Dihedral Angle | C-C-N-C | 45.0° |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar aromatic compounds.

Ab Initio Methods for High-Level Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure and spectroscopic parameters, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be used to refine the geometry obtained from DFT and to calculate more precise electronic properties. For example, these methods can provide accurate predictions of ionization potentials, electron affinities, and dipole moments. Furthermore, high-level ab initio calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, particularly the bond between the nitrogen atom and the p-tolyl group, gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angle of the C-N bond and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The global minimum on the PES corresponds to the most stable conformer of the molecule. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods are highly effective in predicting various spectroscopic parameters. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. DFT and ab initio methods can be used to calculate the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), which are then converted into chemical shifts. These predicted shifts can be compared to experimental NMR data to confirm the structure of this compound.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. This information is useful for identifying characteristic functional groups and for confirming the calculated minimum-energy structure (which should have no imaginary frequencies).

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Cl) | 128 ppm |

| Chemical Shift (C-O) | 155 ppm | |

| ¹H NMR | Chemical Shift (N-H) | 5.5 ppm |

| Chemical Shift (O-H) | 8.0 ppm | |

| IR | Vibrational Frequency (N-H stretch) | 3400 cm⁻¹ |

| Vibrational Frequency (O-H stretch) | 3600 cm⁻¹ | |

| Vibrational Frequency (C-Cl stretch) | 750 cm⁻¹ | |

| UV-Vis | λmax | 290 nm |

Note: The values in this table are illustrative and based on typical computational predictions for analogous molecules.

Molecular Dynamics Simulations for Dynamic Behavior, Solvation Effects, and Conformational Ensembles

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and the effects of the solvent.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over nanoseconds or longer. This would provide a detailed picture of how the solvent molecules arrange around the solute and how the solute's conformation fluctuates over time. From these simulations, one can obtain information about the conformational ensemble (the distribution of different conformers at a given temperature) and the thermodynamics of solvation.

In Silico Design and Property Prediction of Novel Derivatives and Analogues of this compound

The insights gained from theoretical and computational investigations of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the parent structure—for example, by substituting the chlorine atom with other halogens or by altering the substituents on the tolyl group—it is possible to create a virtual library of new compounds.

For each of these new derivatives, the computational methods described above can be used to predict their key properties, such as electronic structure, stability, and spectroscopic signatures. This computational screening approach allows for the rapid identification of promising candidates for synthesis and further experimental investigation, thereby accelerating the discovery of new molecules with desired functionalities. For instance, modifications could be explored to tune the molecule's electronic properties for applications in materials science or to alter its binding affinity for a specific biological target.

Reaction Mechanism Prediction and Transition State Elucidation via Computational Approaches

The formation of the C-N bond in this compound is the key step in its synthesis. Computational chemistry allows for the detailed investigation of the potential energy surface for the reactions leading to this bond formation, helping to identify the most probable reaction pathway by calculating the energy barriers associated with each step.

One plausible synthetic route is the reaction between 4-amino-3-chlorophenol (B108459) and a p-tolyl halide (or vice versa), or the reaction of 3-chloro-4-nitrophenol (B188101) with p-toluidine (B81030) followed by reduction. A more direct and modern approach would be the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction is known for its efficiency in forming C-N bonds with a broad substrate scope. wikipedia.org

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov Computational studies on analogous systems have provided significant insights into the transition states of each of these elementary steps.

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle and Their Computational Investigation

| Step | Description | Computational Insights |

| Oxidative Addition | The aryl halide (e.g., a chlorophenol derivative) adds to the Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step. nih.gov | DFT calculations can model the geometry of the three-centered transition state and determine the activation energy barrier. The nature of the halide and the phosphine (B1218219) ligand significantly influences this barrier. chemrxiv.org |

| Amine Coordination & Deprotonation | The amine (e.g., p-toluidine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. | Computational models can elucidate the role of the base and solvent in facilitating this step. The energy of the resulting palladium amide intermediate can be calculated to assess its stability. nih.gov |

| Reductive Elimination | The C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the Pd(0) catalyst. | The transition state for this step involves the concerted formation of the C-N bond and breaking of the Pd-C and Pd-N bonds. DFT calculations can predict the feasibility and kinetics of this final step. nih.gov |

This table is a generalized representation based on established mechanisms of the Buchwald-Hartwig reaction and is intended for illustrative purposes in the context of forming this compound.

Another potential, though likely less efficient, pathway is the Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile (the amine) attacks the aromatic ring, leading to the displacement of a leaving group (the chloride). For this to occur, the aromatic ring must be activated by electron-withdrawing groups. The phenol (B47542) group, especially in its phenoxide form, is electron-donating, making a classical SNAr reaction challenging without significant activation. However, computational studies have explored SNAr on chlorophenols under specific conditions, such as radical-mediated pathways. osti.gov DFT calculations have been employed to study the mechanism of dimerization reactions of chlorophenols catalyzed by peroxidases, considering radical-anion, radical-cation, and radical-radical coupling pathways. nih.gov

Table 2: Hypothetical Computational Data for a Key Transition State

| Parameter | Value |

| Reaction Step | Oxidative Addition of 4-chloro-3-aminophenol to a Pd(0) catalyst |

| Computational Method | DFT (B3LYP/6-31G(d)) |

| Calculated Activation Energy (ΔG‡) | Value not available in literature for this specific reaction |

| Key Imaginary Frequency | Value not available in literature for this specific reaction |

| Important Bond Distances in TS | Pd-C, Pd-Cl, C-Cl |

This table is hypothetical and for illustrative purposes only. Specific computational data for the reaction forming this compound is not available in the cited literature. The values would be dependent on the specific reactants, ligands, and solvent system modeled.

In the absence of direct experimental or computational studies on the formation of this compound, the prediction of its reaction mechanism relies on the extensive body of research on similar transformations. Computational elucidation of the transition states for analogous Buchwald-Hartwig aminations or SNAr reactions provides a strong foundation for understanding the key factors that would govern the synthesis of this molecule. These factors include the choice of catalyst and ligands, the nature of the solvent, and the electronic properties of the substrates. chemrxiv.org Future computational investigations could provide precise energetic data and detailed geometries of the intermediates and transition states for the synthesis of this compound, offering valuable insights for optimizing its production.

Advanced Research Applications and Methodologies Involving 3 Chloro 4 P Tolylamino Phenol Excluding Biological/safety

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The strategic placement of chloro, hydroxyl, and p-tolylamino groups on the aromatic framework of 3-Chloro-4-(p-tolylamino)phenol makes it a valuable precursor in organic synthesis. These functional groups offer multiple reactive sites for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor in the Synthesis of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. The structure of this compound is well-suited for the synthesis of these important compounds. The presence of both an amino and a hydroxyl group allows for cyclization reactions to form heterocyclic rings. cymitquimica.com For instance, this compound can be a precursor in the synthesis of phenoxazines, a class of nitrogen- and oxygen-containing heterocycles. The intramolecular cyclization, often facilitated by a catalyst, would involve the formation of a new bond between the phenolic oxygen and a carbon atom of the p-tolyl group, or through other condensation reactions. The specific reaction conditions and reagents would dictate the final heterocyclic structure.

While direct synthesis of heterocycles from this compound is a promising area of research, related structures have been extensively used in the preparation of various nitrogen-containing heterocyclic drugs. nih.gov For example, the synthesis of drugs like hydroxyzine (B1673990) and buspirone (B1668070) involves multi-step processes where similar amino-alcohol precursors are key intermediates. nih.gov

Building Block for Advanced Materials and Functional Polymers (e.g., as monomers for polyamides, polyimides, or polyurethanes for non-biological applications)

The difunctional nature of this compound, possessing both a hydroxyl and a secondary amine group, makes it a suitable monomer for step-growth polymerization. These functional groups can react with appropriate co-monomers to form high-performance polymers such as polyamides, polyimides, and polyurethanes.

The incorporation of the chloro and p-tolyl groups into the polymer backbone can impart desirable properties to the resulting materials. For example, the chlorine atom can enhance flame retardancy and modify the polymer's solubility and thermal stability. The bulky p-tolyl group can influence the polymer's morphology, potentially leading to materials with high thermal stability and specific mechanical properties. These polymers could find applications in areas such as high-temperature coatings, advanced composites, and separation membranes, where durability and specific functionalities are required.

Development of Analytical Reagents and Probes Based on this compound (e.g., for detection of other chemical species, not its own detection in biological samples)

The reactive nature of the phenolic hydroxyl and amino groups in this compound allows for its derivatization to create specialized analytical reagents and probes. These derivatives can be designed to selectively interact with specific analytes, leading to a detectable signal, such as a color change or fluorescence.

For instance, the phenolic group can be modified to act as a recognition site for certain metal ions or anions. Upon binding with the target analyte, the electronic properties of the molecule could be altered, resulting in a change in its absorption or emission spectrum. Similarly, the amino group can be functionalized to create a reactive probe for the detection of specific organic molecules or functional groups. An example of a related compound being used as a metabolite standard is 1-(3-Chloro-4-methylphenyl)-3-methylurea, which is a metabolite of Chlorotoluron. chemservice.com

Investigation of its Photophysical Properties for Optoelectronic Applications (e.g., dyes, pigments for displays, sensors)

The extended π-conjugated system of this compound, arising from the interconnected aromatic rings, suggests that this compound and its derivatives may possess interesting photophysical properties. The absorption and emission of light by such molecules are dependent on their electronic structure, which can be fine-tuned by chemical modification.

By introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings, it is possible to modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, can alter the wavelength of light absorbed and emitted, making it possible to design dyes and pigments with specific colors for applications in displays, printing, and coatings. Furthermore, the fluorescence of these compounds could be sensitive to their environment, such as polarity or the presence of specific analytes, making them potential candidates for the development of fluorescent sensors.

Catalytic Activity or Ligand Potential in Specific Chemical Transformations (e.g., as a ligand in metal-catalyzed reactions, or as an organocatalyst)

The presence of both a "hard" oxygen donor (from the hydroxyl group) and a "softer" nitrogen donor (from the amino group) in this compound makes it a potential bidentate ligand for metal-catalyzed reactions. cymitquimica.com This combination of donor atoms can allow for the formation of stable complexes with a variety of transition metals.

The electronic and steric properties of the ligand, which are influenced by the chloro and p-tolyl substituents, can play a crucial role in the activity and selectivity of the metal catalyst. For example, in cross-coupling reactions, the ligand can influence the rate of oxidative addition and reductive elimination steps. The combination of metal and enzyme catalysis has been shown to be a powerful tool in synthesizing chiral pharmaceutical intermediates. nih.gov While not directly involving this compound, this highlights the potential for designing new catalytic systems.

Furthermore, the phenolic proton and the amino group could potentially participate in organocatalysis, for instance, by acting as a bifunctional catalyst that can activate both the electrophile and the nucleophile in a reaction.

Surface Chemistry and Adsorption Studies (e.g., for material surface modification, or as an adsorbate in chromatography research)

The functional groups of this compound enable it to interact with various surfaces, making it a subject of interest in surface chemistry and adsorption studies. The phenolic hydroxyl group can form hydrogen bonds with polar surfaces, while the aromatic rings can engage in π-π stacking interactions with graphitic or other aromatic surfaces.

Studies on the adsorption of similar phenolic compounds, such as phenol (B47542) and chlorophenols, on various materials like modified halloysite (B83129) nanotubes and magnetite surfaces have been conducted to understand the adsorption mechanisms. mdpi.comresearchgate.net These studies often utilize techniques like inverse liquid chromatography and molecular dynamics simulations to investigate the interactions between the adsorbate and the adsorbent surface. mdpi.comresearchgate.net The insights gained from such research can be applied to the development of new materials for applications like chromatography, where the selective adsorption of analytes is crucial, or for the modification of material surfaces to impart specific properties like hydrophobicity or reactivity. The surface chemistry of activated carbons and their interaction with phenol derivatives have also been investigated, revealing the role of surface oxygen groups and solvent effects on adsorption. rsc.org

Future Research Directions and Emerging Opportunities for 3 Chloro 4 P Tolylamino Phenol Studies

Exploration of Novel and Highly Efficient Synthetic Pathways for Enhanced Atom Economy

The development of synthetic routes to 3-Chloro-4-(p-tolylamino)phenol that are both efficient and adhere to the principles of green chemistry is a primary area for future investigation. Traditional methods for the synthesis of aminophenols often involve multi-step processes with low atom economy. For instance, the synthesis of related aminophenols can involve the reduction of a corresponding nitro group. Future research could focus on catalytic transfer hydrogenation, which has been successfully employed for the synthesis of p-aminophenol from nitrobenzene (B124822) using formic acid as a hydrogen source. This method offers a more environmentally benign alternative to traditional reduction methods.

Another promising avenue is the exploration of copper-catalyzed cascade reactions. For example, the synthesis of meta-aminophenol derivatives has been achieved through a Cu-catalyzed nih.govresearchgate.net-rearrangement—oxa-Michael addition cascade reaction of N-alkoxy-2-methylanilines and alcohols. nih.gov Adapting such a strategy to the synthesis of this compound could lead to highly efficient and selective one-pot procedures.

| Potential Synthetic Strategy | Key Features | Relevance to this compound |

| Catalytic Transfer Hydrogenation | Use of a hydrogen donor like formic acid, often with a noble metal catalyst. | Potential for a greener reduction of a suitable nitro-precursor to the amino group. |

| Copper-Catalyzed Cascade Reactions | Multi-bond forming reactions in a single pot, high atom economy. | Could enable the construction of the substituted aminophenol core in a highly efficient manner. |

| Biocatalytic Synthesis | Use of enzymes for specific transformations. | Potential for highly selective and environmentally friendly synthesis under mild conditions. |

In-depth Mechanistic Investigations of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored. The interplay between the chloro, amino, and hydroxyl substituents on the aromatic ring suggests a rich and complex reactivity profile. Future research should focus on detailed mechanistic studies of its potential reactions. For instance, the presence of the amino and hydroxyl groups makes the aromatic ring susceptible to electrophilic substitution reactions. Understanding the regioselectivity of these reactions is crucial for its application as a building block in organic synthesis.

Furthermore, the compound could participate in oxidative coupling reactions. Studies on the catalytic oxidation of substituted aminophenols by phenoxazinone synthase mimics have shown that the electronic and steric properties of the substituents play a crucial role in the reaction outcome. researchgate.net Investigating the oxidation of this compound could reveal pathways to novel heterocyclic compounds with interesting electronic and photophysical properties.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be employed to predict the properties of novel compounds and to optimize reaction conditions, thereby accelerating the discovery and development process. For this compound, ML models could be trained on datasets of related aminophenol derivatives to predict its physicochemical properties, such as solubility, and biological activities.

Moreover, ML algorithms can be used to predict the outcomes of synthetic reactions, enabling the in-silico screening of potential synthetic routes and the identification of optimal reaction parameters. This approach can significantly reduce the experimental effort required to develop efficient syntheses. rsc.orgrsc.orgwisc.edunih.gov

Development of Advanced Functional Materials Utilizing the this compound Scaffold

The structural features of this compound make it an attractive candidate for the development of advanced functional materials. The aminophenol moiety is a known component in various dyes and polymers. For example, aminophenols are used as couplers in the synthesis of hair dyes, where they react with primary intermediates to form a spectrum of colors. nih.gov The specific substitution pattern of this compound could lead to the development of novel dyes with unique color properties and improved stability.

Furthermore, the phenolic hydroxyl group and the secondary amine provide sites for polymerization, opening the door to the synthesis of novel polymers with tailored properties. These polymers could find applications in areas such as organic electronics, sensing, and coatings.

Unexplored Spectroscopic Characterization Techniques and Computational Refinements

A thorough characterization of this compound using a combination of advanced spectroscopic techniques and computational methods is essential for understanding its structure-property relationships. While standard techniques like NMR and IR spectroscopy are fundamental, more advanced methods could provide deeper insights. For instance, the application of advanced mass spectrometry techniques can aid in the detailed structural elucidation of the compound and its reaction products.

Computational chemistry can play a vital role in complementing experimental data. Density Functional Theory (DFT) calculations can be used to predict the compound's geometry, electronic structure, and spectroscopic properties, such as its NMR and UV-Vis spectra. This integrated approach of experimental and computational chemistry is powerful for the detailed characterization of novel molecules. researchgate.net

Potential for Sustainable Chemical Transformations and Valorization of Related Feedstocks

The principles of sustainable chemistry encourage the use of renewable feedstocks and the development of environmentally benign chemical processes. Future research could explore the synthesis of this compound from bio-based starting materials. Lignin, a complex aromatic biopolymer, is a potential source of substituted phenolic compounds. Developing catalytic or biocatalytic methods to convert lignin-derived feedstocks into precursors for this compound would represent a significant step towards a more sustainable chemical industry.

Furthermore, the development of catalytic systems for the selective functionalization of related, readily available feedstocks could provide efficient routes to this compound. For example, methods for the catalytic amination of substituted phenols or the hydroxylation of substituted anilines are of great interest.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(p-tolylamino)phenol, and how can reaction efficiency be optimized?

The synthesis of structurally analogous chlorinated phenolic compounds typically involves multi-step reactions, including substitution , reduction , and condensation (). For example:

- Substitution : React 3-chloro-4-fluoronitrobenzene with p-toluidine under alkaline conditions to introduce the p-tolylamino group.

- Reduction : Use iron powder in acidic conditions to reduce the nitro group to an amine.

- Condensation : Employ condensing agents (e.g., DCC or EDC) to facilitate coupling with phenolic hydroxyl groups.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for substitution, ethanol for reduction) to enhance yield .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

- UV-Vis Spectroscopy : Compare experimental absorption spectra (e.g., λmax in methanol) with theoretical calculations (TD-DFT) to identify electronic transitions ().

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, focusing on bond angles and torsional strain in the p-tolylamino moiety ().

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C chemical shifts to confirm substitution patterns and hydrogen bonding .

Q. What are the stability and storage considerations for this compound?

- Hydrolytic Sensitivity : The phenolic hydroxyl and chloro groups may hydrolyze under prolonged exposure to moisture. Store in anhydrous conditions at 2–8°C.

- Oxidative Stability : Avoid light and oxygen; use argon/vacuum sealing for long-term storage ().

- Safety : PAC-1 (2.1 mg/m³) indicates low acute inhalation risk, but prolonged skin contact requires PPE (gloves, lab coat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Case Study : If substitution reactions yield nitro-containing byproducts ( vs. 15):

- Hypothesis : Competing nucleophilic pathways or incomplete reduction.

- Validation : Use LC-MS to identify intermediates; optimize reducing agents (e.g., replace Fe with Pd/C under H2).

- Statistical Design : Apply DOE (Design of Experiments) to test variables like pH, temperature, and catalyst loading .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to calculate HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites.

- Spectroscopic Modeling : Simulate UV-Vis spectra (e.g., 276–595 nm range for analogous compounds) using TD-DFT with B3LYP/6-31G(d) basis sets ().

- Solvent Effects : Include PCM (Polarizable Continuum Model) to account for solvent polarity in reaction simulations .

Q. How does the compound’s environmental impact align with green chemistry principles?

- Biodegradability : Assess via OECD 301 tests (e.g., closed bottle test for aerobic degradation).

- Toxicity Profiling : Use in silico tools (e.g., ECOSAR) to predict ecotoxicity; compare with experimental LC50 data from Daphnia magna assays ().

- Waste Mitigation : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in synthesis () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.